molecular formula C9H19NO2 B12803153 6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane CAS No. 41348-57-6

6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane

Cat. No.: B12803153
CAS No.: 41348-57-6
M. Wt: 173.25 g/mol
InChI Key: AHAPNEWMOITRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane is an organic compound with the molecular formula C9H19NO2. It is a member of the oxazinane family, characterized by a six-membered ring containing one nitrogen and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane typically involves the reaction of ethylamine with a suitable ketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazinane ring. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific ethoxy and trimethyl substituents, which confer unique chemical and physical properties. These properties make it suitable for specialized applications in research and industry .

Biological Activity

6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane is a synthetic compound belonging to the oxazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that oxazine derivatives exhibit a wide range of biological activities including:

  • Antimicrobial : Several studies have demonstrated the antimicrobial properties of oxazine derivatives against various pathogens.
  • Anticancer : Certain compounds within this class have shown promise as anticancer agents.
  • Anti-inflammatory : Some derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

The biological activity of this compound may involve various mechanisms:

  • Enzyme Inhibition : Oxazines can act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
  • Receptor Modulation : These compounds may interact with specific receptors involved in inflammation and pain signaling.
  • Antioxidant Activity : Some studies suggest that oxazine derivatives can scavenge free radicals, thereby reducing oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxazine derivatives against common bacterial strains. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus15
E. coli30

Anticancer Activity

Another investigation focused on the anticancer potential of this compound against various cancer cell lines. The findings revealed that it inhibited cell growth in a dose-dependent manner with an IC50 value of approximately 20 µM in breast cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)20
HeLa (Cervical)25

Anti-inflammatory Effects

In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Properties

CAS No.

41348-57-6

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

6-ethoxy-3,5,5-trimethyl-1,3-oxazinane

InChI

InChI=1S/C9H19NO2/c1-5-11-8-9(2,3)6-10(4)7-12-8/h8H,5-7H2,1-4H3

InChI Key

AHAPNEWMOITRMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CN(CO1)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.